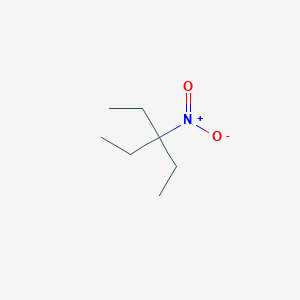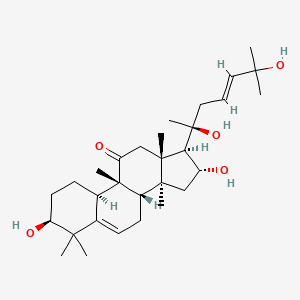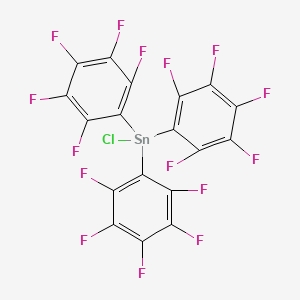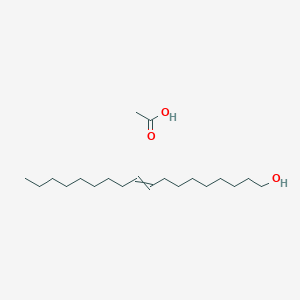
Acetic acid;octadec-9-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a long-chain fatty alcohol with a double bond at the ninth carbon position. This compound is also referred to as oleyl alcohol and is commonly found in various natural sources, including animal and vegetable fats and oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octadec-9-en-1-ol can be achieved through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, typically palladium or nickel, under high pressure and temperature conditions . Another method involves the reduction of oleic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of oleic acid derived from natural fats and oils. The process is carried out in large reactors where oleic acid is subjected to hydrogen gas in the presence of a metal catalyst at elevated temperatures and pressures . This method is efficient and yields high-purity oleyl alcohol suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;octadec-9-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form oleic acid or further to shorter-chain fatty acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and ethers.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Acid chlorides and alcohols are used in the presence of a base such as pyridine for esterification reactions.
Major Products Formed
Oxidation: Oleic acid and shorter-chain fatty acids.
Reduction: Saturated alcohols.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
Acetic acid;octadec-9-en-1-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of acetic acid;octadec-9-en-1-ol involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering membrane fluidity and permeability . This can affect various cellular processes, including signal transduction and membrane protein function . The compound’s hydrophobic tail interacts with the lipid core, while the hydrophilic head interacts with the aqueous environment, facilitating its incorporation into membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearyl Alcohol: Similar in structure but lacks the double bond present in acetic acid;octadec-9-en-1-ol.
Cetyl Alcohol: A shorter-chain fatty alcohol with similar properties but different applications.
Oleic Acid: The unsaturated fatty acid precursor to this compound.
Uniqueness
This compound is unique due to its unsaturated nature, which imparts different chemical reactivity and physical properties compared to its saturated counterparts . The presence of the double bond allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
1577-40-8 |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
acetic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10,19H,2-8,11-18H2,1H3;1H3,(H,3,4) |
Clé InChI |
HEKMAURYFIATGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

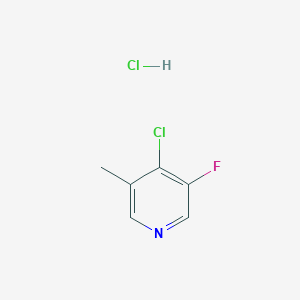
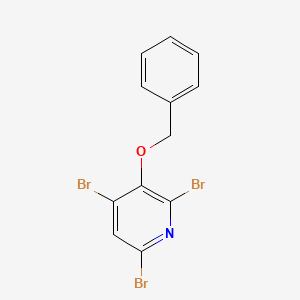

![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)

